2-Chloro-4-hydroxy-5-nitrobenzoic acid

Catalog No.
S1924161
CAS No.
792952-51-3
M.F
C7H4ClNO5
M. Wt
217.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-hydroxy-5-nitrobenzoic acid

CAS Number

792952-51-3

Product Name

2-Chloro-4-hydroxy-5-nitrobenzoic acid

IUPAC Name

2-chloro-4-hydroxy-5-nitrobenzoic acid

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

InChI

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

POXKNUFPZVKHIL-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O
  • Ligand in coordination polymers

    2-Cl-4-OH-5-NO2-benzoic acid has been found to act as a ligand, forming a one-dimensional coordination polymer with europium (Eu(III)) that exhibits red luminescence. Source: Sigma-Aldrich: This research area explores the potential applications of these luminescent materials in areas like sensors and optoelectronic devices.

  • Regioselective amination reactions

    Studies have explored the use of 2-Cl-4-OH-5-NO2-benzoic acid in microwave-assisted regioselective amination reactions. This means it can be used to create N-substituted derivatives of 5-nitroanthranilic acid, a molecule of interest in various fields. Source: Sigma-Aldrich: Further research may uncover applications for these derivatives in medicinal chemistry or material science.

2-Chloro-4-hydroxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7_7H4_4ClNO5_5 and a molecular weight of 217.56 g/mol. This compound features a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid structure, which contributes to its unique chemical properties. The presence of these functional groups makes it a versatile compound in various

2-Chloro-4-hydroxy-5-nitrobenzoic acid can undergo several chemical transformations:

  • Dehalogenation: The chlorine atom can be removed through oxidative dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid.
  • Nitration: The nitro group can be involved in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
  • Reduction: The nitro group may be reduced to an amine group under specific conditions, altering the compound's reactivity and biological activity.

These reactions are significant for its degradation pathways and potential modifications for enhanced properties in applications.

2-Chloro-4-hydroxy-5-nitrobenzoic acid exhibits notable biological activities, particularly as an antiviral agent. It has been studied for its efficacy in treating infections such as HIV and is known to enhance immune responses. The compound's biological mechanisms involve interactions with cellular pathways that promote antiviral activity and immune modulation, making it a candidate for further pharmacological research .

The synthesis of 2-Chloro-4-hydroxy-5-nitrobenzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with o-chlorobenzoic acid as the base material.
  • Nitration: Nitration is performed using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the appropriate position on the benzene ring.
  • Hydroxylation: Hydroxylation can be achieved through various methods, including using hydroxylating agents or through enzymatic pathways that introduce the hydroxy group at the desired position.

These methods highlight the compound's synthetic versatility and potential for modification in laboratory settings .

2-Chloro-4-hydroxy-5-nitrobenzoic acid finds applications across various fields:

  • Pharmaceuticals: Used as an antiviral agent and in drug formulations aimed at enhancing immune responses.
  • Research: Employed in proteomics research for studying protein interactions and functions.
  • Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds due to its reactive functional groups.

These applications underscore its importance in both industrial and academic settings.

Several compounds share structural similarities with 2-Chloro-4-hydroxy-5-nitrobenzoic acid, including:

  • 2-Chloro-5-nitrobenzoic acid: Lacks the hydroxy group but retains similar reactivity due to the nitro and chloro groups.
  • 4-Chloro-5-hydroxy-2-nitrobenzoic acid: Features a different positioning of functional groups but retains similar chemical properties.
  • Salicylic Acid: A simpler structure lacking chlorine and nitro groups but shares the hydroxy functionality.

Comparison Table

CompoundChloro GroupNitro GroupHydroxy GroupUnique Features
2-Chloro-4-hydroxy-5-nitrobenzoic acidYesYesYesAntiviral activity
2-Chloro-5-nitrobenzoic acidYesYesNoLacks hydroxy functionality
4-Chloro-5-hydroxy-2-nitrobenzoic acidYesYesYesDifferent positioning of functional groups
Salicylic AcidNoNoYesSimpler structure, widely used in medicine

The uniqueness of 2-Chloro-4-hydroxy-5-nitrobenzoic acid lies in its combination of functional groups that confer specific biological activities while allowing diverse chemical transformations, setting it apart from similar compounds.

XLogP3

2.1

Wikipedia

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Dates

Modify: 2023-08-16

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